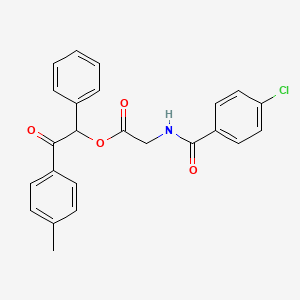

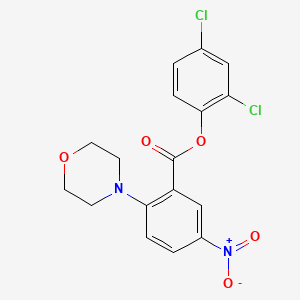

2-(4-methylphenyl)-2-oxo-1-phenylethyl N-(4-chlorobenzoyl)glycinate

Vue d'ensemble

Description

2-(4-methylphenyl)-2-oxo-1-phenylethyl N-(4-chlorobenzoyl)glycinate is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly known by its generic name, diclofenac. This compound is widely used in scientific research due to its anti-inflammatory, analgesic, and antipyretic properties.

Applications De Recherche Scientifique

Biodegradable Biomaterials for Musculoskeletal Applications

Research on biodegradable blends of poly[(ethyl alanato) (p-phenyl phenoxy) phosphazene] and poly(lactic acid-glycolic acid) (PLAGA) highlights their potential in musculoskeletal applications. These novel blends, which exhibit varying degrees of miscibility and enhanced in vitro osteocompatibility, have shown promising results in promoting apatite layer formation, cell adhesion, proliferation, and phenotypic expression of primary rat osteoblasts. This suggests their applicability as biomaterials for tissue engineering and orthopedic devices, offering a tunable degradation rate and improved biocompatibility (Deng et al., 2008).

Advanced Synthesis Techniques for Pharmaceutical Intermediates

In the realm of organic synthesis, studies have illustrated the efficient and stereoselective synthesis of pharmaceutical intermediates, such as the advanced chiral synthon for diltiazem, a cardiovascular drug. Utilizing a carbonyl reductase from Candida parapsilosis, researchers achieved an asymmetric reduction of 2-chloro-3-oxo-ester, leading to high productivity and enantiomeric purity. This enzymatic reduction represents a cost-effective and eco-friendly methodology for producing pharmaceutical intermediates, highlighting the chemical's utility in facilitating complex organic reactions (Chen et al., 2021).

Polymer Science and Material Engineering

In material science, the synthesis of guanidinium-functionalized anion exchange polymer electrolytes showcases the chemical's role in enhancing the performance of polymer electrolytes. The precise control over cation functionality offered by the activated fluorine-amine reaction enables the direct integration of guanidinium into stable phenyl rings. This methodological advancement underscores the chemical's significance in the development of high-performance materials for energy storage and conversion applications (Kim et al., 2011).

Propriétés

IUPAC Name |

[2-(4-methylphenyl)-2-oxo-1-phenylethyl] 2-[(4-chlorobenzoyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c1-16-7-9-17(10-8-16)22(28)23(18-5-3-2-4-6-18)30-21(27)15-26-24(29)19-11-13-20(25)14-12-19/h2-14,23H,15H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFVTBYKWUDCDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)CNC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-furyl)-N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}acrylamide](/img/structure/B4012308.png)

![2-[(4-butyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-diethylacetamide](/img/structure/B4012352.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B4012362.png)

![1-{3-[(1-methyl-1H-imidazol-2-yl)thio]-4-nitrophenyl}piperidine](/img/structure/B4012370.png)

![N-[(1-cyclohexyl-3-piperidinyl)methyl]-N-(3-pyridinylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B4012380.png)

![2-(4-methyl-3-nitrophenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4012410.png)